

DOTA-(t-Butyl)3-PEG5-azide chemical structure and properties

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Compound of Interest

Compound Name: DOTA-(t-Butyl)3-PEG5-azide

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An In-depth Technical Guide to DOTA-(t-Butyl)3-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and molecular imaging. This molecule incorporates three key functional components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with its carboxylic acid groups protected by t-butyl esters, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of functionalities makes it an invaluable tool for linking biomolecules to imaging agents or therapeutic payloads.

The DOTA moiety is a powerful chelating agent for various metal ions, including radionuclides used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as lanthanides for magnetic resonance imaging (MRI). The t-butyl protecting groups prevent the carboxylates from participating in unintended reactions during synthesis and conjugation, and can be readily removed under acidic conditions to allow for metal chelation. The hydrophilic PEG5 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate. The terminal azide group allows for covalent attachment to alkyne- or cyclooctyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted

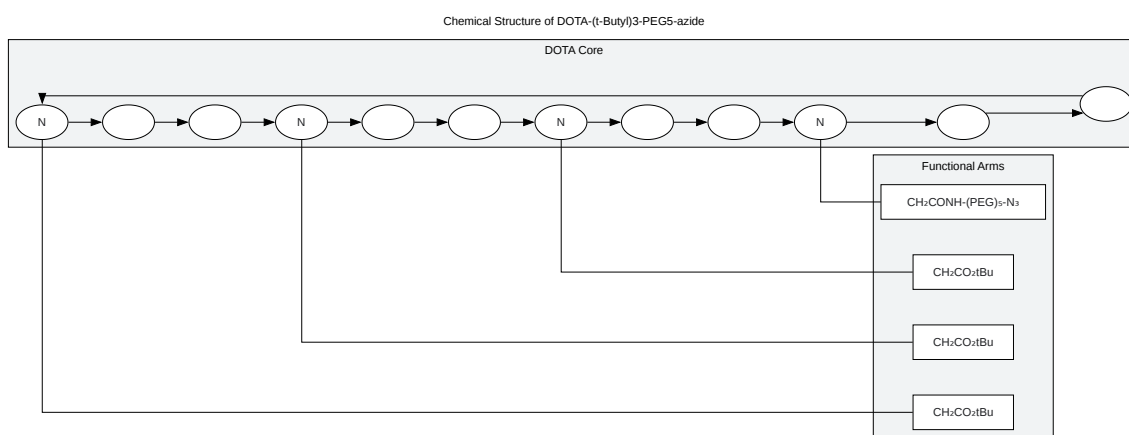
azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly efficient, specific, and biocompatible.

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **DOTA-(t-Butyl)3-PEG5-azide**, intended to assist researchers in its effective use.

Chemical Structure and Properties

The chemical structure of **DOTA-(t-Butyl)3-PEG5-azide** is characterized by the DOTA macrocycle functionalized with three t-butyl-protected acetate arms and one arm linked to a PEG5-azide chain.

Chemical Structure



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Caption: Schematic of **DOTA-(t-Butyl)3-PEG5-azide** Structure.

Physicochemical Properties

A summary of the key physicochemical properties of **DOTA-(t-Butyl)3-PEG5-azide** is presented in Table 1. This data has been compiled from various supplier technical data sheets.

Property	Value	Reference(s)
Molecular Formula	C ₄₀ H ₇₆ N ₈ O ₁₂	[1][2]
Molecular Weight	861.09 g/mol	[1]
Exact Mass	860.5583	[1]
Appearance	Colorless to light yellow oil	[3]
Purity	Typically ≥95%	[2][4]
Solubility	Soluble in DMF and DCM	[2]
Storage Conditions	-20°C for long-term storage	[2][3]

Applications in Research and Drug Development

DOTA-(t-Butyl)3-PEG5-azide is a versatile linker primarily used in the development of complex biomolecular constructs for diagnostics and therapeutics.

Radiopharmaceutical Development

A primary application of this linker is in the synthesis of radiolabeled molecules for PET and SPECT imaging. The DOTA cage can be deprotected and subsequently chelated with medically relevant radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). The azide functionality allows for the conjugation of this radiometal-chelate complex to a targeting moiety, such as a peptide, antibody, or small molecule, that has been functionalized with an alkyne group. This enables the targeted delivery of the radioisotope to specific cells or tissues for imaging or radiotherapy.

PROTAC® Development

In the field of targeted protein degradation, **DOTA-(t-Butyl)3-PEG5-azide** can serve as a component of a Proteolysis Targeting Chimera (PROTAC®).[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this linker allows for its incorporation between a target-binding ligand and an E3 ligase-binding ligand.

Bioconjugation and Click Chemistry

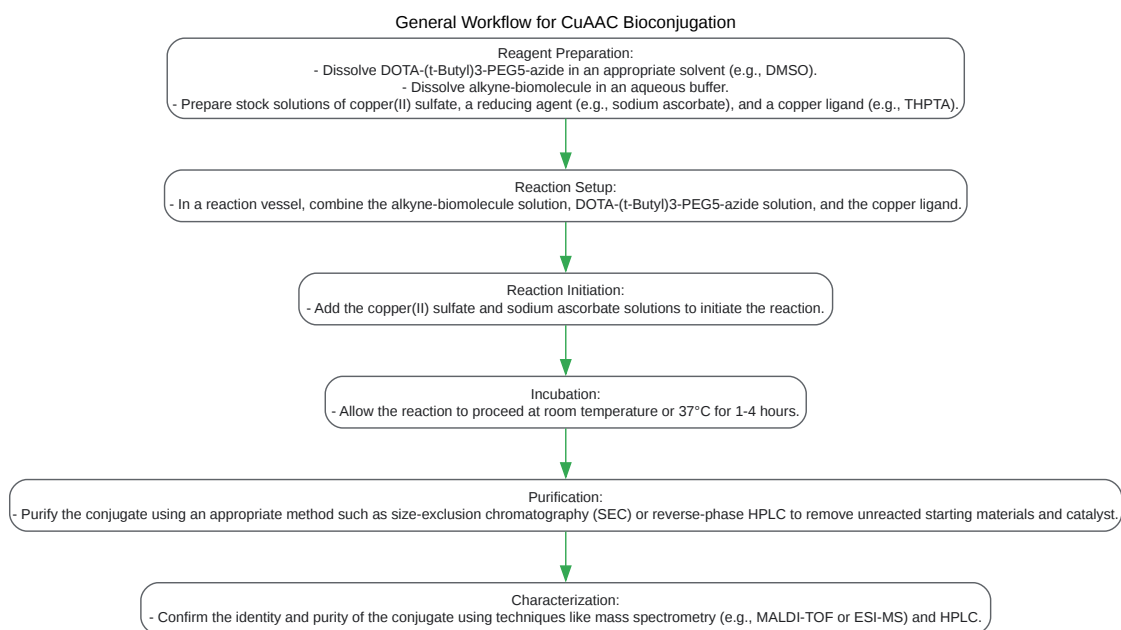
The presence of a terminal azide group makes this molecule an ideal reagent for "click chemistry".^[5] This set of reactions is known for its high yield, specificity, and biocompatibility. The azide can react with terminal alkynes in a copper(I)-catalyzed reaction (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free, strain-promoted reaction (SPAAC). This allows for the efficient and specific conjugation to a wide range of biomolecules that have been appropriately functionalized.

Experimental Protocols

While specific, peer-reviewed protocols for the use of **DOTA-(t-Butyl)3-PEG5-azide** are not readily available in the public domain, the following sections provide representative experimental workflows based on standard procedures for bioconjugation and radiolabeling using similar DOTA-azide linkers. It is crucial for researchers to optimize these protocols for their specific application.

General Workflow for Bioconjugation via CuAAC ("Click Chemistry")

This workflow outlines the general steps for conjugating **DOTA-(t-Butyl)3-PEG5-azide** to an alkyne-functionalized biomolecule.



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Caption: CuAAC Bioconjugation Workflow.

Detailed Methodologies:

- Reagent Preparation:

- Prepare a 10 mM stock solution of **DOTA-(t-Butyl)3-PEG5-azide** in anhydrous DMSO.
- Prepare a 1 mg/mL solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Prepare a 50 mM stock solution of copper(II) sulfate in water.
- Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
- Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
- Reaction Procedure:
 - In a microcentrifuge tube, combine the alkyne-biomolecule, **DOTA-(t-Butyl)3-PEG5-azide** (typically in a 3-5 fold molar excess), and the THPTA ligand.
 - To initiate the reaction, add the copper(II) sulfate followed by the freshly prepared sodium ascorbate.
 - Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.
- Purification and Analysis:
 - Upon completion, the reaction mixture can be purified by size-exclusion chromatography to remove small molecule reagents.
 - The purity of the final conjugate should be assessed by analytical HPLC.
 - The identity of the conjugate should be confirmed by mass spectrometry.

Deprotection and Radiolabeling

Following conjugation, the t-butyl protecting groups on the DOTA moiety must be removed to allow for radiolabeling.

- Deprotection:
 - The purified conjugate is typically treated with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane.
 - The reaction is usually carried out at room temperature for 1-2 hours.
 - The deprotected conjugate is then purified, typically by HPLC.
- Radiolabeling (e.g., with ^{68}Ga):
 - The deprotected conjugate is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).
 - The ^{68}Ga eluate from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator is added to the conjugate solution.
 - The reaction mixture is heated at 95°C for 5-10 minutes.
 - The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.
 - The final radiolabeled product is typically purified using a C18 cartridge to remove unchelated ^{68}Ga .

Conclusion

DOTA-(t-Butyl)3-PEG5-azide is a valuable and versatile chemical tool for researchers in drug development and molecular imaging. Its well-defined structure, combining a protected DOTA chelator, a PEG spacer, and an azide handle for click chemistry, allows for the straightforward synthesis of complex bioconjugates. While detailed experimental data and peer-reviewed protocols for this specific molecule are not widely available, the general procedures outlined in this guide provide a solid foundation for its application in the laboratory. As with any chemical reagent, it is imperative that researchers perform appropriate characterization and optimization for their specific systems to ensure reliable and reproducible results.

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References

- 1. medkoo.com [medkoo.com]
- 2. DOTA-(t-Butyl)3-PEG5-azide | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOTA-(t-Butyl)3-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 5. medchemexpress.com [medchemexpress.com]
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